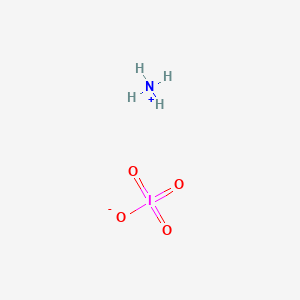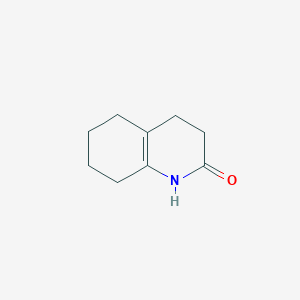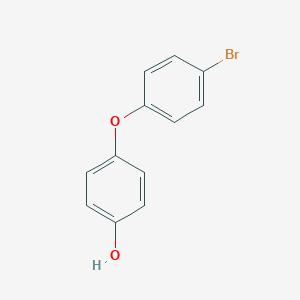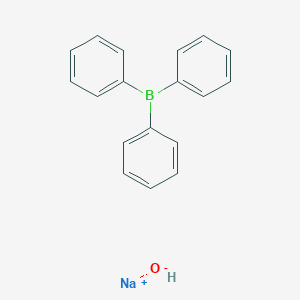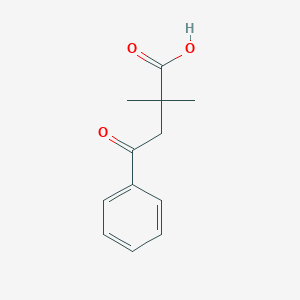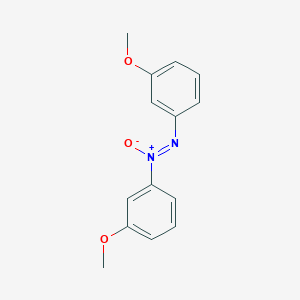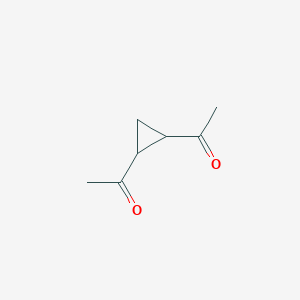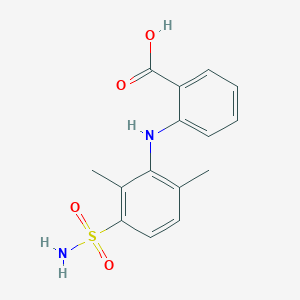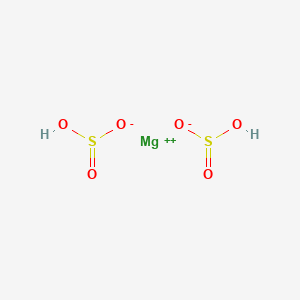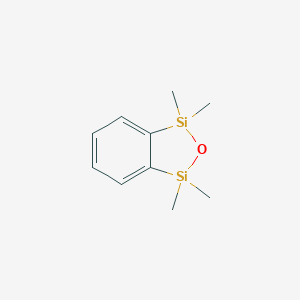
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole (TMB) is a heterocyclic compound that is widely used in scientific research. It belongs to the family of benzoxadisiloles, which are known for their unique optical and electronic properties. TMB has been extensively studied due to its potential applications in the fields of materials science, organic electronics, and biochemistry.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is complex and not fully understood. It is believed that 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole interacts with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to exhibit both hydrophobic and hydrophilic interactions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is its unique optical and electronic properties, which make it a useful tool for the development of new materials and devices. However, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be toxic in high doses, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole. One area of interest is the development of new materials and devices based on 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and other benzoxadisiloles. Another area of interest is the investigation of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole's potential as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and its interactions with biological molecules.
Méthodes De Synthèse
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be synthesized through a variety of methods, including the reaction of 1,2-bis(dimethylsilyl)benzene with diphenylchlorophosphine oxide, or the reaction of 1,2-bis(dimethylsilyl)benzene with chlorosilanes. These methods have been optimized to produce high yields of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole with high purity.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been used in a variety of scientific research applications, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
15074-38-1 |
|---|---|
Nom du produit |
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole |
Formule moléculaire |
C10H16OSi2 |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C10H16OSi2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11-12/h5-8H,1-4H3 |
Clé InChI |
PBFPISWAXJIFBR-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
SMILES canonique |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
Synonymes |
1,3-DIHYDRO-1,1,3,3-TETRAMETHYL-2,1,3-BENZOXADISILOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



